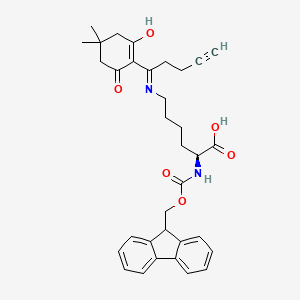

Fmoc-L-Lys(Pentynoyl-DIM)-OH

Description

The exact mass of the compound this compound is 570.27298694 g/mol and the complexity rating of the compound is 1090. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)pent-4-ynylideneamino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N2O6/c1-4-5-16-27(31-29(37)19-34(2,3)20-30(31)38)35-18-11-10-17-28(32(39)40)36-33(41)42-21-26-24-14-8-6-12-22(24)23-13-7-9-15-25(23)26/h1,6-9,12-15,26,28,37H,5,10-11,16-21H2,2-3H3,(H,36,41)(H,39,40)/t28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUADAWOSKALEKS-NDEPHWFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C(C(=O)C1)C(=NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC#C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC(=C(C(=O)C1)C(=NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC#C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N2O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-L-Lys(Pentynoyl-DIM)-OH: A Tool for Challenging Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-L-Lys(Pentynoyl-DIM)-OH is a specialized amino acid derivative designed for use in Solid Phase Peptide Synthesis (SPPS), particularly in addressing the challenge of synthesizing and purifying insoluble or aggregation-prone peptides. As a click chemistry reagent, it incorporates a cleavable solubilizing tag, offering a strategic advantage in the synthesis of complex peptides. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its application, including its potential utility in the construction of Proteolysis Targeting Chimeras (PROTACs).

Introduction

The synthesis of peptides, especially those with hydrophobic residues, can be hampered by poor solubility and aggregation, leading to low yields and difficult purification.[1][2] The "helping hand" strategy is a powerful approach to mitigate these issues by temporarily introducing a solubilizing group to the peptide backbone.[3][4] this compound is a key reagent in this strategy, providing a lysine (B10760008) residue with a side chain modified with a pentynoyl group and a cleavable 1-(4,4-dimethyl-2,6-dioxocyclohexylidene) (DIM) protecting group.[1][3] The pentynoyl group contains a terminal alkyne, which is not what is present in this molecule; rather, it possesses an azide (B81097) functionality enabling covalent attachment of a solubilizing tag via click chemistry.[3][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 2408993-33-7 | [5] |

| Molecular Formula | C34H38N2O6 | [5] |

| Molecular Weight | 570.7 g/mol | [5] |

| Purity | >96% | [5] |

| Appearance | Solid | |

| Solubility | Soluble in DMF, DMSO |

Mechanism of Action and Application in Peptide Synthesis

This compound is utilized as a building block in standard Fmoc-based SPPS.[6][7] The core of its functionality lies in the azide-modified lysine side chain, which serves as a handle for the attachment of a solubilizing agent through a click chemistry reaction.

The general workflow for its use in the "helping hand" strategy is as follows:

-

Incorporation: this compound is incorporated into the desired position of the peptide sequence during SPPS using standard coupling protocols.

-

Click Reaction: Following peptide synthesis and while the peptide is still on the solid support, a solubilizing tag containing a terminal alkyne (e.g., a polyethylene (B3416737) glycol (PEG) chain) is attached to the azide group on the lysine side chain via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

-

Cleavage and Purification: The peptide, now bearing the solubilizing tag, is cleaved from the resin. The presence of the tag enhances the solubility of the crude peptide, facilitating its purification by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Tag Removal: Once the purified peptide is obtained, the DIM-based tag is selectively cleaved from the lysine side chain using a solution of 1M hydrazine (B178648) or hydroxylamine, yielding the final, native peptide.[3]

This strategic approach allows for the efficient synthesis and purification of peptides that would otherwise be intractable due to their insolubility.

Experimental Protocols

General Solid Phase Peptide Synthesis (SPPS) Protocol

Standard Fmoc-SPPS protocols are used for the synthesis of the peptide chain.[7] This involves cycles of Fmoc deprotection with a piperidine (B6355638) solution in DMF, followed by amino acid coupling using a suitable activating agent like HBTU or HATU.[8]

On-Resin Click Chemistry Protocol (CuAAC)

The following is a general protocol for the copper-catalyzed azide-alkyne cycloaddition reaction on the resin-bound peptide.

| Reagent | Amount |

| Resin-bound peptide with this compound | 1 equivalent |

| Alkyne-functionalized solubilizing agent | 5-10 equivalents |

| Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) | 1 equivalent |

| Sodium ascorbate (B8700270) | 2 equivalents |

| Solvent (e.g., DMF/H2O mixture) | To swell the resin |

Procedure:

-

Swell the resin-bound peptide in the reaction solvent.

-

Add the alkyne-functionalized solubilizing agent, CuSO4·5H2O, and sodium ascorbate to the reaction vessel.

-

Agitate the mixture at room temperature for 12-24 hours.

-

Wash the resin thoroughly with DMF, DCM, and methanol (B129727) to remove excess reagents.

-

Dry the resin under vacuum.

Cleavage of the DIM-based Solubilizing Tag

The removal of the DIM tag is achieved after the purification of the peptide-tag conjugate.

Procedure:

-

Dissolve the purified peptide-tag conjugate in a suitable solvent.

-

Add a solution of 1M hydrazine or hydroxylamine.[3]

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction by HPLC or mass spectrometry.

-

Purify the final peptide by RP-HPLC to remove the cleaved tag and any remaining starting material.

Application in PROTAC Development

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[9] A typical PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a linker. The modular nature of PROTACs makes click chemistry an attractive method for their synthesis.

This compound can serve as a versatile building block for the synthesis of peptide-based PROTACs or as a component of the linker. The azide functionality allows for the straightforward conjugation of an E3 ligase ligand or a target protein ligand that has been modified with an alkyne group. While specific literature examples detailing the use of this exact compound in PROTAC synthesis are not yet prevalent, its properties make it a highly suitable candidate for this application.

Visualizing the Workflow

The following diagrams illustrate the key processes involving this compound.

Caption: Workflow for the synthesis of insoluble peptides using this compound.

Caption: Conceptual workflow for PROTAC synthesis using this compound.

Conclusion

This compound is a valuable and versatile tool in the field of peptide chemistry. Its application in the "helping hand" strategy significantly broadens the scope of peptides that can be successfully synthesized and purified. The integrated azide functionality provides a convenient handle for bioconjugation via click chemistry, opening up possibilities for the creation of complex biomolecules, including its potential application in the rapidly evolving field of targeted protein degradation with PROTACs. For researchers facing challenges with insoluble peptides, this compound offers a robust and elegant solution.

References

- 1. Automated Synthesis and Purification of Hydrophobic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. precisepeg.com [precisepeg.com]

- 6. Facile solid phase peptide synthesis with a Re-lysine conjugate generated via a one-pot procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Fmoc-L-Lys(Pentynoyl-DIM)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Lys(Pentynoyl-DIM)-OH is a specialized amino acid derivative designed for use in Solid Phase Peptide Synthesis (SPPS). It serves as a crucial building block in the "helping hand" strategy, a powerful technique for improving the synthesis and purification of peptides that exhibit poor solubility. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and a generalized experimental workflow for its application.

Core Concepts

The primary application of this compound is to temporarily introduce a solubilizing tag onto a peptide sequence. This is achieved through "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The "pentynoyl" group on the lysine (B10760008) side chain contains a terminal alkyne, which can react with an azide-modified solubilizing tag. The "DIM" (Dimedone) component is a protecting group that is stable under standard SPPS conditions but can be cleaved to release the modified lysine.

The overall strategy involves:

-

Incorporating this compound into the peptide sequence during SPPS.

-

Attaching a solubilizing group (e.g., a poly-arginine tag or a polyethylene (B3416737) glycol chain) modified with an azide (B81097) group to the pentynoyl alkyne via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

-

Proceeding with the synthesis, cleavage, and purification of the now-soluble peptide.

-

Removing the solubilizing tag with a solution of hydrazine (B178648) or hydroxylamine (B1172632).

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C34H38N2O6 |

| Molecular Weight | 570.7 g/mol |

| CAS Number | 2408993-33-7 |

| Purity | >96% (typical) |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, DMSO |

Experimental Protocols

Incorporation into the Peptide Sequence

This compound is incorporated into the peptide sequence using standard Fmoc-based SPPS protocols. The Fmoc protecting group on the alpha-amine is removed with a piperidine (B6355638) solution, and the free amine is then coupled to the next amino acid in the sequence.

On-Resin Click Reaction for Attachment of a Solubilizing Tag

Materials:

-

Peptide-resin containing the this compound residue

-

Azide-modified solubilizing tag (e.g., Azido-PEG, Azido-poly-Arg)

-

Copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate (B8700270) for CuAAC)

-

Ligand (e.g., TBTA)

-

Solvent (e.g., DMF/water mixture)

Protocol (CuAAC):

-

Swell the peptide-resin in the reaction solvent.

-

Prepare a solution of the azide-modified solubilizing tag, copper(II) sulfate, and sodium ascorbate in the reaction solvent.

-

Add the solution to the resin and shake at room temperature for 12-24 hours.

-

Wash the resin extensively with the reaction solvent, followed by DCM and methanol, to remove excess reagents.

-

Dry the resin under vacuum.

Cleavage and Deprotection

Following the completion of peptide synthesis, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a standard cleavage cocktail (e.g., TFA/TIS/water). The solubilizing tag remains attached at this stage.

Purification of the Solubilized Peptide

The crude peptide, now rendered soluble by the attached tag, is purified using standard techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Removal of the Solubilizing Tag

Materials:

-

Purified peptide with the solubilizing tag

-

1M hydrazine or hydroxylamine solution

Protocol:

-

Dissolve the purified peptide in an appropriate buffer.

-

Add the 1M hydrazine or hydroxylamine solution.

-

Incubate the reaction at room temperature for a specified time (optimization may be required).

-

Monitor the reaction by RP-HPLC or mass spectrometry.

-

Once the cleavage is complete, purify the final peptide by RP-HPLC to remove the cleaved tag and any remaining reagents.

Visualizing the Workflow

The following diagrams illustrate the key steps in the application of this compound.

Technical Guide: Fmoc-L-Lys(Pentynoyl-DIM)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-L-Lys(Pentynoyl-DIM)-OH, a specialized amino acid derivative employed in advanced peptide synthesis. The document details its chemical properties, its primary application in overcoming the challenges of hydrophobic peptides, and a generalized protocol for its use.

Introduction

This compound is a chemically modified amino acid used as a building block in Solid-Phase Peptide Synthesis (SPPS). Its unique structure incorporates a cleavable linker based on 3,3'-Diindolylmethane (DIM), which serves as a temporary solubilizing agent. This attribute is particularly valuable in the synthesis of hydrophobic peptides, which are prone to aggregation and poor solubility, thereby hindering their purification and handling.

The core utility of this reagent lies in the "helping hand" strategy, where a temporary, solubility-enhancing tag is attached to the peptide chain via the lysine (B10760008) side chain.[1] Following successful synthesis and purification, this tag is cleaved to yield the native peptide. The pentynoyl group on the molecule also provides a reactive handle for click chemistry, allowing for further conjugation if desired.[2]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 2408993-33-7 | [3] |

| Molecular Formula | C₃₄H₃₈N₂O₆ | [3] |

| Molecular Weight | 570.7 g/mol | [3] |

| Purity | >96% | [3] |

Application in Peptide Synthesis: The "Helping Hand" Strategy

The primary application of this compound is in the "helping hand" strategy for the synthesis of peptides with poor solubility.[1] Hydrophobic peptide sequences often aggregate during SPPS, leading to incomplete reactions and difficult purification. By incorporating this compound into the peptide sequence, a hydrophilic tag (e.g., a poly-lysine or poly-arginine sequence) can be temporarily attached to the lysine side chain. This enhances the solubility of the entire peptide-tag conjugate, facilitating its synthesis, cleavage from the resin, and purification.[4][5]

Once the purified peptide-tag conjugate is obtained, the DIM-based linker is cleaved, releasing the native peptide. The cleavage is typically achieved under mild conditions using hydrazine (B178648) or hydroxylamine, which selectively breaks the linker without degrading the target peptide.[1][2]

Experimental Protocols

The following sections provide a generalized experimental protocol for the use of this compound in Fmoc-based SPPS. This protocol is a composite based on standard SPPS procedures and the principles of the "helping hand" strategy. Researchers should optimize the conditions for their specific peptide sequence.

Incorporation of this compound into the Peptide Sequence

-

Resin Preparation: Start with a suitable resin for Fmoc-SPPS (e.g., Wang resin, Rink amide resin). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for at least 1 hour.[6]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with a 20% solution of piperidine (B6355638) in DMF.[7]

-

Amino Acid Coupling: The coupling of standard Fmoc-protected amino acids proceeds as usual. For the incorporation of this compound, dissolve the reagent, an activator (e.g., HBTU, HATU), and a base (e.g., DIPEA, NMM) in DMF. Add this solution to the deprotected peptide-resin and allow it to react for 1-2 hours to ensure complete coupling.[8]

-

Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride (B1165640) can be performed.[9]

-

Wash: After coupling, thoroughly wash the resin with DMF to remove excess reagents and byproducts.[9]

On-Resin Attachment of the Solubilizing Tag via Click Chemistry

-

Resin Preparation: After incorporation of this compound and subsequent chain elongation, the resin is prepared for the click reaction. Swell the peptide-resin in a suitable solvent like DCM.[10]

-

Click Reaction: Prepare a solution of a copper(I) catalyst (e.g., CuBr) in DMSO. Add this solution to the resin, followed by an aqueous solution of a reducing agent like ascorbic acid. Then, add the azide-containing solubilizing tag (e.g., Azido-PEG-poly-Lysine) and a base (e.g., 2,6-lutidine and DIEA). The reaction is typically carried out under an inert atmosphere for 16-18 hours.[10]

-

Wash: After the reaction, the resin is thoroughly washed with a sequence of solvents such as Isopropanol/DMSO, DMF, and DCM to remove all traces of the click chemistry reagents.[10]

Cleavage from Resin and Purification of the Peptide-Tag Conjugate

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin and the protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[8] The exact composition should be optimized based on the peptide sequence to minimize side reactions.[11]

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and let it react for 2-3 hours at room temperature.[8]

-

Peptide Precipitation: After cleavage, filter the resin and precipitate the peptide-tag conjugate from the TFA solution by adding cold diethyl ether.[12]

-

Purification: The crude peptide-tag conjugate is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[13] The enhanced solubility of the conjugate at this stage significantly improves the ease and efficiency of purification.

Cleavage of the DIM-based Linker

-

Linker Cleavage: The purified peptide-tag conjugate is dissolved in a suitable buffer. The DIM-based linker is cleaved by adding a solution of 1M hydrazine or hydroxylamine.[1][2] The reaction is typically monitored by HPLC to determine its completion.

-

Final Purification: After the cleavage of the linker and the solubilizing tag, the native peptide is subjected to a final purification step by RP-HPLC to remove the cleaved tag and any remaining impurities.[13] The purified peptide is then lyophilized to obtain the final product.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships described in this guide.

The Role of the DIM Moiety

The "DIM" in this compound refers to 3,3'-Diindolylmethane. As a standalone compound, DIM is a metabolite of indole-3-carbinol, found in cruciferous vegetables, and has been studied for its potential biological activities, including anti-cancer and anti-inflammatory properties. However, in the context of this chemical reagent, the DIM moiety's primary role is to serve as a key component of the cleavable linker. There is currently no evidence in the scientific literature to suggest that any residual part of the DIM linker, after cleavage, is intended to impart a biological effect on the final peptide product. Its function in this application is purely synthetic.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. precisepeg.com [precisepeg.com]

- 4. Improved Handling of Peptide Segments Using Side Chain-Based "Helping Hand" Solubilizing Tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. chempep.com [chempep.com]

- 10. peptide.com [peptide.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. benchchem.com [benchchem.com]

- 13. bachem.com [bachem.com]

Technical Guide: Fmoc-L-Lys(Pentynoyl-DIM)-OH

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Fmoc-L-Lys(Pentynoyl-DIM)-OH, a specialized amino acid derivative for advanced applications in chemical biology and drug discovery. The guide covers its chemical properties, applications, and detailed experimental workflows.

Core Compound Data

This compound is a non-canonical amino acid building block designed for incorporation into peptides and other molecules via Solid-Phase Peptide Synthesis (SPPS). Its key feature is the pentynoyl group, which contains a terminal alkyne. This alkyne serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the straightforward and efficient conjugation of the peptide to other molecules.

| Property | Value |

| Molecular Weight | 570.7 g/mol |

| Molecular Formula | C₃₄H₃₈N₂O₆ |

| CAS Number | 2408993-33-7 |

Primary Applications

The unique structure of this compound makes it a valuable tool in several advanced research and development areas:

-

Click Chemistry and Bioconjugation: The terminal alkyne on the lysine (B10760008) side chain is readily available for copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the site-specific and stable conjugation of peptides to a wide range of molecules, including fluorescent dyes, imaging agents, and drug molecules.

-

Solid-Phase Peptide Synthesis (SPPS): As an Fmoc-protected amino acid, it is fully compatible with standard automated or manual Fmoc-SPPS protocols. It can be incorporated at any desired position within a peptide sequence.

-

"Helping Hand" Strategy for Insoluble Peptides: This compound can be used in a "helping hand" strategy to improve the solubility and purification of highly insoluble peptides. A solubilizing tag can be attached to the alkyne handle via click chemistry, and later removed.

-

Development of Antibody-Drug Conjugates (ADCs): The ability to precisely attach a cytotoxic drug to a peptide or antibody through a stable triazole linkage is a key application. Peptides containing this amino acid can be conjugated to azide-modified drugs.

-

PROTAC (Proteolysis-Targeting Chimera) Synthesis: PROTACs are bifunctional molecules that induce protein degradation. Click chemistry is a common method for linking the two ligands of a PROTAC, and this amino acid can serve as a handle for such conjugations.

Experimental Workflows and Protocols

Workflow for Peptide Synthesis and Conjugation

The overall process involves incorporating this compound into a peptide via SPPS, followed by the on-resin or solution-phase click chemistry reaction to conjugate a molecule of interest.

Caption: Workflow for SPPS incorporation and on-resin click conjugation.

Protocol for Solid-Phase Peptide Synthesis (SPPS)

This is a representative protocol for the manual incorporation of this compound into a peptide sequence using standard Fmoc chemistry.

-

Resin Swelling: Swell the synthesis resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with 20% piperidine (B6355638) in DMF (2 x 10 minutes).

-

Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times) to remove excess piperidine and byproducts.

-

Amino Acid Coupling:

-

In a separate vessel, dissolve 3 equivalents of the Fmoc-amino acid (e.g., this compound), 3 equivalents of a coupling agent (e.g., HBTU), and 6 equivalents of a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Monitor the reaction completion using a ninhydrin (B49086) test.

-

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times).

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the desired sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Final Washing: Wash the resin with DMF (5 times) and DCM (5 times), and dry under vacuum.

Protocol for On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing molecule to the alkyne-functionalized peptide while it is still attached to the solid support.

-

Resin Preparation: Swell the peptide-resin containing the pentynoyl group in DCM (10 mL/g of resin) for 10 minutes.

-

Catalyst Solution Preparation:

-

Bubble nitrogen gas through DMSO (12 mL/g of resin) for at least 10 minutes to deoxygenate.

-

Completely dissolve copper(I) bromide (CuBr) (1 equivalent based on resin loading) in the deoxygenated DMSO.

-

-

Reaction Setup:

-

Drain the DCM from the resin.

-

Add the CuBr/DMSO solution to the resin.

-

Add 1 equivalent of a 0.1 M aqueous solution of sodium ascorbate.

-

Add 10 equivalents of 2,6-lutidine and 10 equivalents of DIPEA.

-

Add 5 equivalents of the azide-modified molecule of interest.

-

-

Reaction Incubation:

-

Purge the reaction vessel with nitrogen for 5 minutes.

-

Seal the vessel and shake gently at room temperature for 16-18 hours.

-

-

Washing:

-

Filter the resin.

-

Wash the resin sequentially with isopropanol/DMSO (5:3 v/v) (3 times), DMF (3 times), and DCM (3 times).

-

-

Drying: Dry the resin under vacuum before proceeding to cleavage.

Logical Relationships in Bioconjugation Strategy

The use of this compound is part of a broader bioorthogonal chemical strategy that allows for the construction of complex biomolecules.

Caption: Logical flow from synthesis to final peptide conjugate.

This guide provides a foundational understanding of this compound for researchers and developers. The provided protocols are representative and may require optimization based on the specific peptide sequence and conjugating molecule.

An In-Depth Technical Guide to the Mechanism of Action of Fmoc-L-Lys(Pentynoyl-DIM)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-L-Lys(Pentynoyl-DIM)-OH is a specialized chemical biology tool designed for the precise introduction of a biologically active 3,3'-Diindolylmethane (B526164) (DIM) moiety into peptides and other biomolecules. This guide elucidates the mechanism of action not of the compound as a whole, but of its functional cornerstone: the DIM molecule. By leveraging Solid-Phase Peptide Synthesis (SPPS) and subsequent click chemistry, researchers can conjugate DIM to proteins of interest, thereby directing its potent biological activities to specific cellular locations or targets. The primary mechanisms of action of DIM involve the modulation of key cellular signaling pathways, including the Aryl Hydrocarbon Receptor (AhR) pathway, the PI3K/Akt/mTOR cascade, and the NF-κB signaling axis. This document provides a comprehensive overview of these pathways, quantitative data on DIM's activity, and detailed protocols for key experimental verifications.

Introduction: A Tool for Chemical Biology

This compound is an amino acid building block used in Solid-Phase Peptide Synthesis (SPPS). Its structure comprises three key functional parts:

-

Fmoc-L-Lysine: An L-lysine amino acid where the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This is a standard component for building peptide chains, with the Fmoc group being cleaved at each synthesis cycle.

-

Pentynoyl Group: An alkyne functional group attached to the ε-amino group of the lysine (B10760008) side chain. This alkyne serves as a "handle" for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry."

-

DIM (3,3'-Diindolylmethane) Moiety: The core biologically active component of the molecule. DIM is a natural metabolite of indole-3-carbinol, a compound found in cruciferous vegetables. It is a well-documented modulator of multiple cellular signaling pathways implicated in cancer, inflammation, and immune response.

The primary utility of this compound is to incorporate a DIM-alkyne conjugate at a specific position within a peptide sequence. The resulting peptide can then be used as a probe to study protein-protein interactions, for targeted drug delivery, or to investigate the localized effects of DIM within a cellular context.

Core Mechanism of Action: The Biological Activity of 3,3'-Diindolylmethane (DIM)

The biological effects of any conjugate derived from this compound are attributable to the DIM moiety. DIM is a pleiotropic molecule that influences several critical signaling pathways.

Modulation of the Aryl Hydrocarbon Receptor (AhR) Pathway

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a pivotal role in regulating genes involved in xenobiotic metabolism, cell growth, and differentiation.

Mechanism:

-

Ligand Binding: DIM binds to the cytosolic AhR, which is in a complex with heat shock protein 90 (Hsp90) and other co-chaperones.

-

Nuclear Translocation: Upon binding, the AhR-ligand complex translocates to the nucleus.

-

Dimerization and DNA Binding: In the nucleus, AhR dissociates from its chaperone proteins and heterodimerizes with the AhR Nuclear Translocator (ARNT).

-

Gene Transcription: The AhR-ARNT complex binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, such as CYP1A1, leading to their transcription.

The activation of AhR by DIM can lead to anti-estrogenic effects and the induction of cell cycle arrest.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and metabolism. Its dysregulation is a common feature of many cancers.

Mechanism:

-

PI3K/Akt Inhibition: DIM has been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K) and the phosphorylation of its downstream effector, Akt (also known as Protein Kinase B). Akt is a serine/threonine kinase that, when activated, phosphorylates a multitude of substrates to promote cell survival and growth. DIM treatment leads to a decrease in the levels of phosphorylated Akt (p-Akt).[]

-

mTOR Inhibition: The mammalian target of rapamycin (B549165) (mTOR) is a key downstream component of the Akt pathway. DIM inhibits the mTOR signaling pathway, which in turn reduces protein synthesis and cell proliferation. This inhibition can be a result of direct effects or indirect effects through the upstream inhibition of Akt and activation of AMPK.

Downregulation of NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation, immune responses, and cancer cell survival. Constitutive activation of NF-κB is a hallmark of many tumors.

Mechanism:

-

Inhibition of IκBα Phosphorylation: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and degradation. This releases NF-κB.

-

Blocking Nuclear Translocation: DIM has been shown to reduce the phosphorylation of IκBα.[] This prevents the degradation of IκBα and keeps NF-κB in the cytoplasm.

-

Reduced DNA Binding: By blocking the nuclear translocation of the p65 subunit of NF-κB, DIM effectively inhibits its DNA binding activity, thereby downregulating the expression of NF-κB target genes that promote cell survival and inflammation.[]

Quantitative Data Presentation

The following tables summarize key quantitative data related to the biological activity of 3,3'-Diindolylmethane (DIM).

| Table 1: Receptor Binding Affinity of DIM | |||

| Compound | Target | Parameter | Value |

| 3,3'-Diindolylmethane | Aryl Hydrocarbon Receptor (AhR) | Kd | 90 nM[2] |

| Table 2: Cellular Potency of DIM | |||

| Compound | Cell Line | Assay | IC50 / Effective Concentration |

| 3,3'-Diindolylmethane | MDA-MB-231 (Breast Cancer) | Cell Growth Inhibition | 32.1 µM[3] |

| 3,3'-Diindolylmethane | BxPC-3 (Pancreatic Cancer) | Cell Growth Inhibition | 25.2 µM[3] |

| 3,3'-Diindolylmethane | MDA-MB-231 (Breast Cancer) | Akt Phosphorylation Inhibition | ~25 µM[4] |

| 3,3'-Diindolylmethane | PC-3 (Prostate Cancer) | NF-κB DNA Binding Inhibition | 30-60 µM |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of DIM.

Western Blot Analysis for Akt Phosphorylation

This protocol is used to determine the effect of DIM on the phosphorylation status of Akt at Serine 473, a key indicator of its activation.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) and allow them to adhere. Treat cells with varying concentrations of DIM (e.g., 0, 10, 25, 50 µM) for a specified time (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt (Ser473) overnight at 4°C. A separate membrane should be incubated with an antibody for total Akt to serve as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal.

Luciferase Reporter Assay for AhR Activation

This assay quantifies the ability of DIM to activate the AhR and induce the transcription of its target genes.

Methodology:

-

Cell Transfection: Co-transfect cells (e.g., HepG2) with a DRE-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid (for normalization).

-

Cell Treatment: After transfection, treat the cells with various concentrations of DIM. Include a vehicle control and a known AhR agonist (e.g., TCDD) as a positive control.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in the same sample using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of luciferase activity relative to the vehicle control.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

EMSA is used to detect the binding of NF-κB from nuclear extracts to a labeled DNA probe containing the NF-κB consensus sequence.

Methodology:

-

Nuclear Extract Preparation: Treat cells with DIM. After treatment, harvest the cells and prepare nuclear extracts using a nuclear extraction kit.

-

Probe Labeling: Synthesize and label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).

-

Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer. For competition assays, add an excess of unlabeled probe. For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65).

-

Native Gel Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the probe by autoradiography (for ³²P) or chemiluminescence (for biotin). A "shift" in the mobility of the labeled probe indicates protein binding. A reduction in the shifted band in DIM-treated samples indicates inhibition of NF-κB DNA binding.

Conclusion

This compound serves as a sophisticated chemical tool that empowers researchers to explore the multifaceted biological roles of 3,3'-Diindolylmethane in a targeted manner. The core mechanism of action resides in the DIM moiety, which exerts its influence by modulating a network of critical signaling pathways, including the Aryl Hydrocarbon Receptor, PI3K/Akt/mTOR, and NF-κB pathways. By understanding these mechanisms and utilizing the quantitative data and experimental protocols provided in this guide, scientists and drug development professionals can effectively employ this reagent to advance our understanding of cellular signaling and develop novel therapeutic strategies.

References

- 2. Activation of AMP-Activated Protein Kinase by 3,3′-Diindolylmethane (DIM) Is Associated with Human Prostate Cancer Cell Death In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ATTENUATION OF MULTI-TARGETED PROLIFERATION-LINKED SIGNALING BY 3,3′-DIINDOLYLMETHANE (DIM): FROM BENCH TO CLINIC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,3'-diindolylmethane exerts anti-proliferation and apoptosis induction by TRAF2-p38 axis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-L-Lys(Pentynoyl-DIM)-OH: A Technical Guide to Solubility, Stability, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-L-Lys(Pentynoyl-DIM)-OH is a specialized amino acid derivative designed for use in solid-phase peptide synthesis (SPPS) and subsequent bioorthogonal ligation. Its unique structure, incorporating a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a lysine (B10760008) core, and a side chain functionalized with a pentynoyl group and a DIM (di-(1H-indol-3-yl)methyl) moiety, offers distinct properties for advanced peptide chemistry and chemical biology applications. This technical guide provides a comprehensive overview of the solubility and stability considerations for this compound, detailed experimental protocols for its handling and use, and visualizations of relevant workflows and signaling pathways.

Core Compound Properties

This compound is a valuable reagent for the synthesis of modified peptides. The Fmoc group provides a base-labile protecting group for the alpha-amine, essential for stepwise peptide synthesis. The pentynoyl group serves as a bioorthogonal handle, allowing for specific covalent modification via "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The DIM moiety is often incorporated to enhance specific interactions or as a solubilizing tag.

| Property | Value |

| Molecular Formula | C₃₄H₃₈N₂O₆ |

| Molecular Weight | 570.7 g/mol |

| CAS Number | 2408993-33-7 |

Solubility Profile

Precise quantitative solubility data for this compound is not extensively published. However, based on the general solubility of Fmoc-protected amino acids and the nature of its constituent parts, a qualitative and estimated solubility profile can be established. The large, hydrophobic Fmoc and DIM groups dominate the solubility characteristics, making the compound generally soluble in polar aprotic organic solvents commonly used in SPPS.

| Solvent | Estimated Solubility | Notes |

| Dimethylformamide (DMF) | High | Standard solvent for SPPS, excellent for solvating Fmoc-amino acids. |

| N-Methyl-2-pyrrolidone (NMP) | High | Similar to DMF, often used as an alternative with a higher boiling point. |

| Dimethyl sulfoxide (B87167) (DMSO) | High | A strong polar aprotic solvent, suitable for creating stock solutions. |

| Dichloromethane (DCM) | Moderate | Less polar than DMF/NMP, may require co-solvents for high concentrations. |

| Acetonitrile (ACN) | Moderate | Often used in reverse-phase HPLC for purification. |

| Water | Very Low | The hydrophobic nature of the molecule limits its solubility in aqueous solutions. |

| Methanol (MeOH) | Low to Moderate | Can be used in solvent mixtures, but solubility is limited. |

Note: It is highly recommended to experimentally determine the solubility for specific applications and concentrations. Factors such as temperature and the presence of other reagents can influence solubility.

Stability Considerations

The stability of this compound is crucial for its successful application in peptide synthesis. The primary points of potential degradation are the Fmoc group and the pentynoyl side chain.

| Condition | Stability Concern | Mitigation Strategy |

| Basic Conditions (e.g., Piperidine) | Fmoc Group Cleavage: The Fmoc group is designed to be labile to basic conditions. | Avoid prolonged exposure to bases during storage and handling. Use standard Fmoc deprotection protocols (e.g., 20% piperidine (B6355638) in DMF) only when intended during SPPS. |

| Acidic Conditions (e.g., TFA) | Generally Stable: The Fmoc group and the alkyne are stable to the acidic conditions used for peptide cleavage from the resin. | Standard cleavage cocktails containing trifluoroacetic acid (TFA) are compatible. |

| Temperature | Thermal Decomposition: Like most complex organic molecules, prolonged exposure to high temperatures can lead to degradation. | Store at recommended temperatures (typically 2-8°C or -20°C for long-term storage) and avoid unnecessary heat. |

| Oxidizing/Reducing Agents | Potential Side Reactions: The alkyne functionality can be susceptible to strong oxidizing or reducing agents. | Avoid the use of incompatible reagents. The DIM moiety may also be sensitive to strong oxidation. |

| Light | Photodegradation: While not highly sensitive, prolonged exposure to UV light should be avoided. | Store in amber vials or in the dark. |

Experimental Protocols

Protocol for Determining Solubility

This protocol outlines a general method for determining the solubility of this compound in a given solvent.

-

Preparation: Add a known mass (e.g., 1 mg) of this compound to a small, clear vial.

-

Solvent Addition: Add the chosen solvent (e.g., DMF) in small, precise increments (e.g., 10 µL) to the vial.

-

Dissolution: After each addition, vortex or sonicate the mixture for a set period (e.g., 1-2 minutes) to facilitate dissolution.

-

Observation: Visually inspect the solution against a dark background to check for any undissolved solid particles.

-

Endpoint: The point at which the entire solid has dissolved is considered the saturation point. Record the total volume of solvent added.

-

Calculation: Calculate the solubility in mg/mL or molarity.

-

Temperature Control: Perform the experiment at a constant, recorded temperature, as solubility is temperature-dependent.

Protocol for Incorporation into a Peptide via SPPS

This protocol describes the manual coupling of this compound onto a solid-phase resin.

-

Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (5 minutes and then 15 minutes) to remove the Fmoc group from the N-terminus of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.

-

Activation of this compound:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF.

-

Add an activating agent, such as HBTU/HOBt (3-5 equivalents) and a base like DIPEA (6-10 equivalents).

-

Allow the activation to proceed for 5-10 minutes.

-

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser test to ensure the coupling reaction is complete (a negative test indicates completion).

-

Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.

-

Chain Elongation: Proceed to the next deprotection and coupling cycle for the subsequent amino acid in the peptide sequence.

Visualizations

Experimental Workflow for Peptide Modification

The following diagram illustrates the general workflow for incorporating this compound into a peptide and its subsequent bioorthogonal labeling.

Caption: Workflow for SPPS and bioorthogonal labeling.

Signaling Pathway Investigation using Bioorthogonal Chemistry

This diagram illustrates a conceptual signaling pathway where a protein of interest is studied using a bioorthogonal amino acid. For example, investigating protein phosphorylation.

Caption: Investigating protein signaling via bioorthogonal labeling.

Conclusion

This compound is a sophisticated building block for chemical biologists and peptide chemists. While its solubility and stability profiles are in line with other large, hydrophobic Fmoc-amino acids, careful handling and empirical validation are essential for its successful application. The protocols and workflows provided in this guide offer a starting point for researchers to incorporate this versatile reagent into their studies, enabling the synthesis of uniquely functionalized peptides for a wide range of applications in drug discovery and the investigation of complex biological processes.

An In-depth Technical Guide to the Azide Group Reactivity of Fmoc-L-Lys(Pentynoyl-DIM)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-L-Lys(Pentynoyl-DIM)-OH is a specialized amino acid building block designed for use in Solid Phase Peptide Synthesis (SPPS). It incorporates a latent azide (B81097) functionality on the lysine (B10760008) side chain, enabling post-synthetic modification via "click chemistry." This technical guide provides a comprehensive overview of the azide group's reactivity, its application in the "helping hand" strategy for improving peptide solubility, and detailed experimental protocols for its use. The information presented is intended to assist researchers in leveraging this reagent for the synthesis of complex peptides and bioconjugates.

Introduction

The synthesis of long or hydrophobic peptides is often hampered by poor solubility and aggregation, both on-resin and in solution.[1] To address this challenge, the "helping hand" strategy has been developed, wherein a temporary solubilizing tag is attached to the peptide chain and later removed.[2] this compound is a key reagent in this methodology. It consists of an Fmoc-protected lysine backbone where the ε-amino group is modified with a pentynoyl-dimedone (DIM) linker. The terminal azide group on this linker serves as a versatile handle for the attachment of solubilizing moieties through highly efficient and orthogonal click chemistry reactions.[3]

The DIM linker is designed for stability throughout the Fmoc-SPPS process and can be cleaved under mild conditions using hydrazine (B178648) or hydroxylamine (B1172632), restoring the native lysine side chain.[3][4] This reagent's primary utility lies in its ability to facilitate the synthesis and purification of otherwise intractable peptide sequences.

Core Chemistry and Reactivity

The reactivity of this compound is centered around the terminal azide (-N₃) group on its side chain. This functional group is highly energetic yet kinetically stable, and it does not participate in the standard coupling and deprotection reactions of Fmoc-SPPS.[5] Its primary reactivity is harnessed in cycloaddition reactions with alkynes, famously categorized as "click chemistry."[3]

Two main types of click chemistry are employed with this reagent:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of the azide with a terminal alkyne in the presence of a Cu(I) catalyst. It is characterized by high reaction rates, excellent yields, and the exclusive formation of a 1,4-disubstituted 1,2,3-triazole linkage.[6]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The inherent ring strain of the cyclooctyne significantly lowers the activation energy for the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures and pH without the need for a cytotoxic metal catalyst.[7] This makes SPAAC particularly suitable for applications in biological systems.[7]

Quantitative Data

| Parameter | CuAAC (with terminal alkyne) | SPAAC (with DBCO) | SPAAC (with BCN) |

| Second-Order Rate Constant (k₂) | 10¹ - 10⁴ M⁻¹s⁻¹ | ~0.34 M⁻¹s⁻¹ | ~0.28 M⁻¹s⁻¹ |

| Typical Reaction Time | 1 - 4 hours | 1 - 12 hours | 1 - 12 hours |

| Typical Yield | >95% | >90% | >90% |

| Reaction Temperature | Room Temperature | Room Temperature - 37°C | Room Temperature - 37°C |

| pH Range | 4 - 12 | 4 - 10 | 4 - 10 |

| Catalyst Required | Yes (e.g., CuSO₄/Sodium Ascorbate) | No | No |

Disclaimer: The data in this table is based on published values for analogous azide-alkyne cycloaddition reactions and may not be fully representative of the reactivity of this compound.[6][8][9] Reaction conditions should be optimized for each specific application.

Experimental Protocols

Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS

This protocol describes the manual coupling of this compound onto a growing peptide chain on a solid support.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine

-

Solvent: DMF (N,N-Dimethylformamide)

-

20% (v/v) Piperidine (B6355638) in DMF for Fmoc deprotection

-

DCM (Dichloromethane) for washing

-

Reaction vessel for SPPS

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Fmoc Deprotection: If the N-terminus of the peptide-resin is Fmoc-protected, treat it with 20% piperidine in DMF for 5 minutes, drain, and then repeat for an additional 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min), followed by DMF (5 x 1 min).

-

Coupling Activation: In a separate vial, dissolve this compound (3 eq. relative to resin loading), HBTU/HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 2-4 hours.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling (a negative test indicates the absence of free primary amines).

-

Washing: After a successful coupling, wash the resin with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (5 x 1 min).

-

The peptide-resin is now ready for the next Fmoc deprotection and coupling cycle.

On-Resin SPAAC Reaction with a DBCO-Tagged Solubilizing Moiety

This protocol describes the attachment of a DBCO-containing solubilizing tag (e.g., a PEG chain or a charged peptide sequence) to the azide-functionalized resin-bound peptide.

Materials:

-

Peptide-resin containing the Lys(Pentynoyl-DIM)-OH residue

-

DBCO-functionalized solubilizing tag (e.g., DBCO-PEG-NHS ester)

-

Solvent: DMF or a mixture of DMF/water or DMSO/water

Procedure:

-

Resin Preparation: Ensure the peptide-resin is well-swollen in the chosen reaction solvent.

-

Reagent Addition: Dissolve the DBCO-functionalized solubilizing tag (1.5-3 eq. relative to the azide-functionalized lysine) in the reaction solvent and add it to the resin.

-

Reaction: Agitate the mixture at room temperature. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS. Reactions are typically complete within 12 hours.

-

Washing: Once the reaction is complete, thoroughly wash the resin with the reaction solvent, followed by DCM, and dry under vacuum.

Cleavage of the "Helping Hand" Tag and Peptide from Resin

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the DIM-linked solubilizing tag.

Materials:

-

Peptide-resin with the attached "helping hand" tag

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

1 M Hydrazine or Hydroxylamine solution in a suitable buffer (e.g., PBS)

-

Cold diethyl ether

Procedure:

-

Peptide Cleavage from Resin: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the solid support and remove side-chain protecting groups.

-

Precipitation: Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Drying: Dry the crude peptide pellet under vacuum.

-

"Helping Hand" Tag Removal: Dissolve the crude peptide in a suitable aqueous buffer. Add 1 M hydrazine or hydroxylamine solution.[3] The reaction is typically complete within 1-4 hours at room temperature.

-

Purification: Purify the final peptide product using reverse-phase HPLC.

Visualizations

Workflow for the "Helping Hand" Strategy

Caption: Workflow of the "helping hand" strategy using this compound.

Azide Group Reactivity Pathways

References

- 1. Modular click chemistry libraries for functional screens using a diazotizing reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 8. Fmoc-Lys(pentynoyl) [bapeks.com]

- 9. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The "Helping Hand" Strategy: A Technical Guide to Overcoming Challenges in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of peptides, particularly those with long or hydrophobic sequences, presents a significant challenge in drug discovery and biomedical research. Aggregation and poor solubility of these "difficult peptides" can lead to incomplete reactions, low yields, and purification difficulties. The "helping hand" strategy has emerged as a powerful tool to mitigate these issues by temporarily introducing a solubilizing tag to the peptide chain, thereby improving its physicochemical properties during synthesis and handling. This in-depth technical guide explores the core principles of the "helping hand" strategy, provides detailed experimental protocols, and presents quantitative data to demonstrate its efficacy.

Core Concept of the "Helping Hand" Strategy

The "helping hand" strategy involves the temporary attachment of a highly soluble chemical moiety, or "tag," to a peptide sequence that is prone to aggregation or has poor solubility.[1][2][3][4] This tag, often composed of a short chain of charged amino acids like lysine (B10760008) or arginine, enhances the overall solubility of the peptide-tag conjugate, facilitating its synthesis, purification, and subsequent chemical manipulations, such as native chemical ligation (NCL).[2][3] The tag is connected to the peptide via a cleavable linker, which allows for its removal at a later stage to yield the native peptide sequence.[1][2][5][6]

This strategy can be applied by attaching the solubilizing tag to the N-terminus, C-terminus, or a side chain of an amino acid within the peptide sequence.[4] The choice of attachment point and the specific linker depends on the peptide sequence and the overall synthetic strategy.

Key Components of the "Helping Hand" Strategy

A successful "helping hand" strategy relies on the interplay of three key components:

-

The Solubilizing Tag: Typically a short peptide sequence rich in hydrophilic and charged residues. Oligo-lysine (e.g., Lys6) and oligo-arginine are commonly used due to their high solubility in a range of solvents.[2][6]

-

The Cleavable Linker: A chemical entity that connects the solubilizing tag to the peptide and can be selectively cleaved under mild conditions that do not affect the integrity of the target peptide. The Fmoc-Ddae-OH and the more recent Fmoc-Ddap-OH are examples of such linkers, which are stable to the conditions of solid-phase peptide synthesis (SPPS) but can be cleaved by hydrazine (B178648) or hydroxylamine.[1][2][5][6]

-

The Attachment Point: The solubilizing tag can be attached to the N-terminal α-amino group, the C-terminal carboxyl group, or the side chain of a specific amino acid residue, such as lysine, cysteine, or glutamic acid.[5][7]

Quantitative Analysis of the "Helping Hand" Strategy

The effectiveness of the "helping hand" strategy is evident in the significant improvements in yield and purity of synthesized peptides. The following tables summarize quantitative data from studies employing this strategy.

| Peptide | Strategy | Overall Yield | Purity | Reference |

| Chicken Insulin A-chain | N-terminal tri-lysine tag via Fmoc-Ddae-OH linker | 12.6% (based on A-chain) | High | [1][8] |

| Human Insulin Glargine A-chain | C-terminal penta-lysine tag | Nearly 10% | High | [3] |

| Ebola Virus C20 Peptide | Lys side-chain Lys6 tag via Fmoc-Ddae-OH linker | Nearly quantitative on-resin steps | High | [2] |

| Co-chaperonin GroES (97 residues) | Lys side-chain Lys6 tag via Fmoc-Ddae-OH linker | L-GroES: 24%, D-GroES: 21% (ligation yield) | High | [9] |

Table 1: Comparison of yields for challenging peptides synthesized with and without the "helping hand" strategy.

| Peptide Segment | Without "Helping Hand" (Isolated Yield) | With Reducible Solubilizing Tag (RST) (Isolated Yield) | Reference |

| Peptide Salicylaldehyde Ester 1a | 6% | 15-24% (with various tags) | [10] |

Table 2: Improvement in isolated yield of a peptide segment with the use of a reducible solubilizing tag (RST).

Experimental Protocols

This section provides detailed methodologies for key experiments in the "helping hand" strategy, focusing on the use of the Fmoc-Ddae-OH linker and an oligo-lysine tag.

Protocol 1: On-Resin Incorporation of the Fmoc-Ddae-OH Linker at a Lysine Side Chain

This protocol describes the attachment of the "helping hand" linker to the ε-amine of a lysine residue on a resin-bound peptide.

-

Peptide Synthesis: Synthesize the peptide sequence on a solid support using standard Fmoc-SPPS protocols up to the desired lysine residue, which should be protected with a Dde group (e.g., Fmoc-Lys(Dde)-OH).

-

Dde Deprotection: Treat the resin-bound peptide with a solution of 2% hydrazine in DMF (2 x 10 minutes) to selectively remove the Dde protecting group from the lysine side chain.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual hydrazine and byproducts.

-

Linker Coupling: Prepare a 200 mM solution of Fmoc-Ddae-OH in NMP. Add this solution to the resin and allow the reaction to proceed for 2-7 hours at room temperature.[2] Monitor the reaction for completion.

-

Washing: Wash the resin with NMP (3 times), DMF (3 times), and DCM (3 times) to remove excess linker.

Protocol 2: On-Resin Synthesis of the Oligo-Lysine Solubilizing Tag

Following the attachment of the linker, the solubilizing tag is synthesized on the free amine of the linker.

-

Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc group from the Ddae linker.

-

Amino Acid Coupling: Perform standard Fmoc-SPPS cycles to couple the desired number of Fmoc-Lys(Boc)-OH residues to build the oligo-lysine tag (e.g., a Lys6 tag).

-

Final Fmoc Deprotection: After the final lysine coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.

Protocol 3: Cleavage of the Peptide from the Resin

Once the synthesis is complete, the peptide-tag conjugate is cleaved from the solid support.

-

Resin Preparation: Wash the resin with DCM and dry it under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

-

Cleavage Reaction: Add the cleavage cocktail to the resin and gently agitate for 2-4 hours at room temperature.

-

Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether.

-

Purification: Purify the crude peptide-tag conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 4: In-Solution Cleavage of the "Helping Hand" Tag

After purification and any subsequent reactions (e.g., NCL), the solubilizing tag is removed to yield the native peptide.

-

Dissolution: Dissolve the purified peptide-tag conjugate in an appropriate buffer.

-

Cleavage Reaction: Add a solution of aqueous hydrazine (e.g., 1 M hydrazine, pH 7.5) and allow the reaction to proceed for 2.5-3 hours.[2][9]

-

Purification: Purify the final native peptide by RP-HPLC to remove the cleaved tag and linker byproducts.

Visualizing the "Helping Hand" Strategy

The following diagrams, generated using Graphviz (DOT language), illustrate the workflow of the "helping hand" strategy.

Caption: General workflow of the "helping hand" strategy in peptide synthesis.

References

- 1. Synthesis of Hydrophobic Insulin-based Peptides Using a Helping-Hand Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Segment Solubilizing Strategy in Protein Chemical Synthesis [manu56.magtech.com.cn]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Tagging Recombinant Proteins to Enhance Solubility and Aid Purification | Springer Nature Experiments [experiments.springernature.com]

- 8. static1.squarespace.com [static1.squarespace.com]

- 9. researchgate.net [researchgate.net]

- 10. Enabling chemical protein (semi)synthesis via reducible solubilizing tags (RSTs) - PMC [pmc.ncbi.nlm.nih.gov]

The DIM Moiety as a Tool for Peptide Solubilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The limited solubility of therapeutic peptides, particularly those with hydrophobic sequences, presents a significant hurdle in drug development, affecting formulation, bioavailability, and manufacturability. Peptide aggregation is a primary contributor to poor solubility. This technical guide explores the theoretical role of the di-tert-butyl-maleimide (DIM) moiety as a strategic tool to enhance peptide solubility. By conjugating this bulky, hydrophobic group to a peptide, typically via a cysteine residue, it is hypothesized that the DIM moiety can sterically disrupt the intermolecular interactions that lead to aggregation. This guide details the proposed mechanism of action, provides comprehensive experimental protocols for synthesis and quantitative analysis, and offers methods for the biophysical characterization of DIM-modified peptides.

Introduction: The Challenge of Peptide Insolubility

Peptides have emerged as a promising class of therapeutics due to their high specificity and low toxicity. However, their physicochemical properties, especially solubility, can be challenging. Many therapeutically relevant peptides contain hydrophobic amino acid residues that drive self-assembly and aggregation, leading to the formation of insoluble beta-sheet structures or amorphous aggregates.[1][2] This aggregation not only reduces the effective concentration of the active peptide but can also lead to issues with immunogenicity, reduced bioactivity, and difficulties in formulation and manufacturing.[1]

Strategies to mitigate peptide aggregation and improve solubility often involve chemical modifications.[3][4][5] These can include the addition of hydrophilic tags or the alteration of the peptide backbone. An alternative, yet less explored, strategy is the introduction of bulky, sterically hindering groups that can physically prevent the close association of peptide chains required for aggregation. This guide focuses on the potential of the di-tert-butyl-maleimide (DIM) group for this purpose.

Proposed Mechanism of Action: Steric Hindrance of Aggregation

The core hypothesis for the role of the DIM moiety in peptide solubilization is based on the principle of steric hindrance. Peptide aggregation, especially the formation of amyloid-like fibrils, often requires the alignment of peptide backbones to form stable intermolecular hydrogen bonds, resulting in beta-sheet structures.[1][6]

The DIM moiety possesses two bulky tert-butyl groups. When conjugated to a peptide (e.g., via a cysteine residue), these groups are positioned along the peptide chain. It is proposed that these large, non-planar groups act as "steric shields" or "aggregation disruptors." They physically prevent peptide chains from aligning in the close, ordered proximity necessary for the formation of stable beta-sheets and subsequent aggregation. By inhibiting this primary aggregation step, the peptide is more likely to remain in a monomeric, soluble state. While this modification increases the overall hydrophobicity, its primary role in this context is the prevention of ordered aggregation, which is often the main driver of insolubility in aqueous-organic mixtures used for formulation.[7]

Caption: Proposed mechanism of DIM-mediated peptide solubilization.

Quantitative Data Presentation

While direct quantitative data for the solubilizing effect of the DIM moiety is not extensively published, the efficacy of such a modification can be assessed by comparing the biophysical properties of the native peptide versus the DIM-conjugated peptide. A key technique is Dynamic Light Scattering (DLS), which measures the hydrodynamic radius (Rh) and polydispersity (%Pd) of particles in solution. A significant decrease in Rh and %Pd for the DIM-peptide would indicate a reduction in aggregation and an increase in the monomeric, soluble fraction.

Table 1: Representative Data from Dynamic Light Scattering (DLS) Analysis

| Peptide Sample | Average Hydrodynamic Radius (Rh), nm | Polydispersity (%Pd) | Interpretation |

| Native Peptide (in PBS) | 550.8 | 45.2 | Large aggregates present, highly polydisperse sample. |

| DIM-Peptide (in PBS) | 5.2 | 12.5 | Predominantly monomeric species, low aggregation. |

| Native Peptide (in 20% ACN) | 210.3 | 30.1 | Reduced aggregation in organic solvent, but still present. |

| DIM-Peptide (in 20% ACN) | 4.8 | 10.3 | Highly monodisperse and soluble. |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate how results would be presented.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of DIM-modified peptides.

Synthesis of DIM-Peptide Conjugate

This protocol describes the conjugation of N-(2,3-di-tert-butyl)maleimide to a cysteine-containing peptide.

Materials:

-

Cysteine-containing peptide (lyophilized)

-

N-(2,3-di-tert-butyl)maleimide (DIM)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: 0.1 M Phosphate (B84403) buffer, 150 mM NaCl, 2 mM EDTA, pH 7.2 (degassed)

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

-

Mass Spectrometer

Procedure:

-

Peptide Dissolution and Reduction:

-

Dissolve the lyophilized peptide in the degassed conjugation buffer to a concentration of 1-5 mg/mL.

-

To ensure the cysteine thiol is in its reduced form, add a 10-fold molar excess of TCEP to the peptide solution.

-

Incubate at room temperature for 30 minutes.[8]

-

-

DIM Reagent Preparation:

-

Prepare a 10 mM stock solution of DIM in anhydrous DMF or DMSO.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the DIM stock solution to the reduced peptide solution.

-

Flush the reaction vial with nitrogen or argon, seal, and protect from light.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[8]

-

-

Purification:

-

Purify the crude reaction mixture using RP-HPLC. A C18 column is typically used with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

-

Collect fractions and analyze by mass spectrometry to identify those containing the correctly modified peptide.

-

-

Lyophilization:

-

Pool the pure fractions and lyophilize to obtain the DIM-peptide conjugate as a powder.

-

Quantitative Solubility Assay

This protocol determines the solubility of the native and DIM-modified peptides.

Materials:

-

Lyophilized native peptide and DIM-peptide

-

Chosen solvent (e.g., water, PBS, or a specific formulation buffer)

-

Microcentrifuge

-

UV-Vis Spectrophotometer or HPLC system for quantification

Procedure:

-

Sample Preparation:

-

Prepare a series of vials by adding a precise, excess amount of lyophilized peptide (e.g., 10 mg) to each.

-

Add a defined volume of the chosen solvent (e.g., 1 mL) to each vial to create a suspension.

-

-

Equilibration:

-

Vortex the vials vigorously for 2 minutes.

-

Place the vials on a rotator at room temperature for 24 hours to ensure equilibrium is reached.

-

-

Separation of Insoluble Peptide:

-

Centrifuge the suspensions at high speed (e.g., 16,000 x g) for 30 minutes to pellet any undissolved peptide.

-

-

Quantification of Soluble Peptide:

-

Carefully collect a known volume of the supernatant, avoiding disturbance of the pellet.

-

Determine the concentration of the peptide in the supernatant. This can be done by measuring absorbance at 280 nm (if the peptide contains Trp or Tyr) or by using a quantitative HPLC method with a standard curve.

-

-

Calculation:

-

The solubility is the concentration of the peptide measured in the supernatant, typically expressed in mg/mL or mM. Compare the results for the native and DIM-modified peptides.

-

Biophysical Characterization of Aggregation State

A. Dynamic Light Scattering (DLS): DLS is used to measure the size distribution of particles in the solution, providing a direct assessment of aggregation.[9][10][11]

Procedure:

-

Prepare solutions of the native and DIM-peptide at the same concentration (e.g., 1 mg/mL) in the desired buffer.

-

Filter the solutions through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove dust and extraneous particulates.

-

Analyze the samples using a DLS instrument according to the manufacturer's instructions.

-

Compare the average hydrodynamic radius (Rh) and the polydispersity index (%Pd). A smaller Rh and lower %Pd for the DIM-peptide indicate a less aggregated and more homogeneous solution.[9][11]

B. Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of the peptides. A reduction in the characteristic β-sheet signal in the DIM-peptide sample compared to the native peptide would support the hypothesis that the DIM moiety inhibits the formation of aggregation-prone structures.[12][13][14][15]

Procedure:

-

Prepare solutions of the native and DIM-peptide (typically 0.1-0.2 mg/mL) in a suitable buffer (e.g., 10 mM phosphate buffer).

-

Acquire CD spectra in the far-UV region (e.g., 190-260 nm) using a CD spectrometer.

-

Analyze the spectra for characteristic signatures: α-helices (negative bands at ~222 and 208 nm) and β-sheets (a negative band at ~218 nm).[15] A decrease in the β-sheet signal for the DIM-peptide would be indicative of aggregation inhibition.

Mandatory Visualizations

Caption: Experimental workflow for synthesis and analysis.

Caption: Logical relationship of DIM moiety in solubilization.

Conclusion and Future Directions